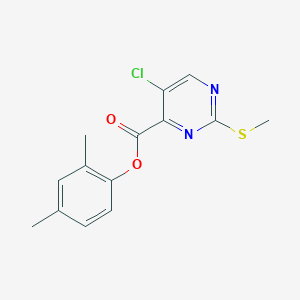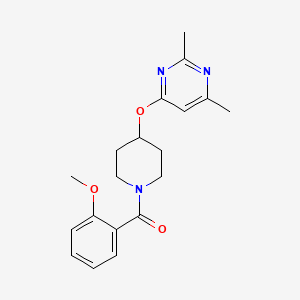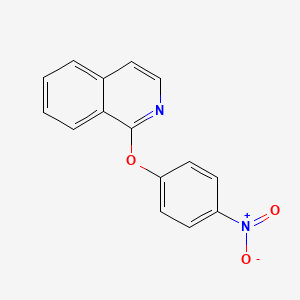
1-(4-Nitrophenoxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Nitrophenoxy)isoquinoline” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline . It consists of a benzene ring fused to a pyridine ring . Isoquinoline and its derivatives are important components of many biologically active products .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of isoquinoline and its derivatives . These include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Chemical Reactions Analysis
Isoquinoline can undergo various chemical reactions . For example, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to produce isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .科学的研究の応用
Metabolic Studies and Carcinogenic Properties
- The metabolism of related compounds like 4-nitroquinoline-1-oxide, a known carcinogen, was studied, revealing an enzyme in rat liver that converts it to a more active carcinogenic form. This enzyme was found in normal liver and some hepatomas (Sugimura, Okabe, & Nagao, 1966).
Genotoxicity and Mutagenicity
- The clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a compound structurally related to 1-(4-Nitrophenoxy)isoquinoline, is linked to cytotoxicity and varies among cell types. It is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties (Brüsehafer et al., 2015).
Catalysis and Synthesis
- Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions, a process relevant to synthetic chemistry and potentially applicable to derivatives of this compound (Arokianathar et al., 2018).
Anticancer Research
- Derivatives of isoquinoline like isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antineoplastic activity, suggesting potential research avenues for this compound in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Anti-acetylcholinesterase Activity
- Nitro-containing tetrahydroprotoberberines, structurally related to this compound, have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases treatment (Huang et al., 2012).
Electronic and Photophysical Properties
- Theoretical studies on compounds like 4-hydroxyquinazoline and their nitration process provide insights into the electronic and photophysical properties of related compounds, potentially applicable to this compound (Makhloufi et al., 2018).
Environmental Contaminant Degradation
- A gene cluster in Rhodococcus opacus SAO101 involved in degrading p-Nitrophenol (structurally similar to this compound) suggests potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).
将来の方向性
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research into the synthesis and potential applications of isoquinoline derivatives, including “1-(4-Nitrophenoxy)isoquinoline”.
特性
IUPAC Name |
1-(4-nitrophenoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYFVSZYJKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

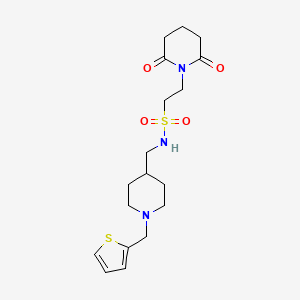

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
![ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2454891.png)

![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
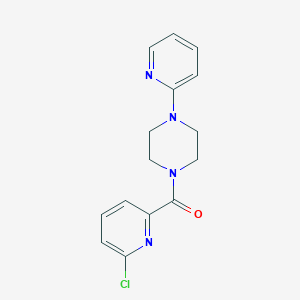
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
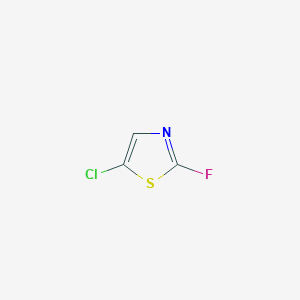
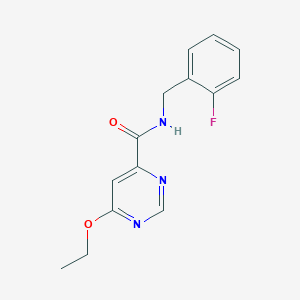
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
